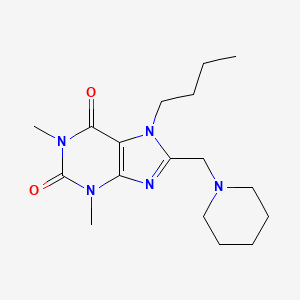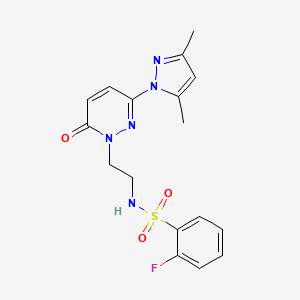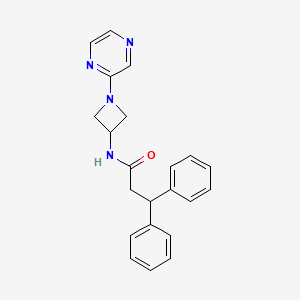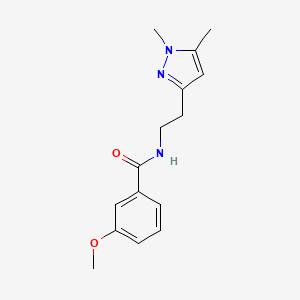
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the isoxazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. The compound has also been found to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole in lab experiments include its potent antitumor activity, its ability to inhibit the growth of drug-resistant cancer cells, and its wide range of biochemical and physiological effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole. One direction is to study its potential applications in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method to improve its yield and purity.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in medicine. Its potent antitumor activity, ability to inhibit the growth of drug-resistant cancer cells, and wide range of biochemical and physiological effects make it a promising candidate for further studies. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole involves the reaction of 2-(chloromethyl)oxazole with 1,3-benzodioxole in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole has been extensively studied for its potential applications in medicine. It has been found to exhibit potent antitumor activity in various cancer cell lines such as breast cancer, lung cancer, and liver cancer. The compound has also shown promising results in inhibiting the growth of drug-resistant cancer cells.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMUOBREOPBFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603962.png)

![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)
![1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2603969.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)

![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid](/img/structure/B2603973.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)

![3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2603980.png)